S-Ethyl 2-(5-ethoxytetrahydrofuran-2-yl)ethanethioate
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Overview
Description
S-Ethyl 2-(5-ethoxytetrahydrofuran-2-yl)ethanethioate: is a heterocyclic compound that belongs to the class of thioesters It is characterized by the presence of a tetrahydrofuran ring, an ethoxy group, and a thioester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Ethyl 2-(5-ethoxytetrahydrofuran-2-yl)ethanethioate typically involves the reaction of 5-ethoxytetrahydrofuran-2-yl ethanethiol with an appropriate ethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the formation of the thioester bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: S-Ethyl 2-(5-ethoxytetrahydrofuran-2-yl)ethanethioate can undergo various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding thiol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
S-Ethyl 2-(5-ethoxytetrahydrofuran-2-yl)ethanethioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-Ethyl 2-(5-ethoxytetrahydrofuran-2-yl)ethanethioate involves its interaction with specific molecular targets. The thioester group can undergo nucleophilic attack, leading to the formation of various intermediates. These intermediates can then participate in further chemical reactions, influencing biological pathways and processes .
Comparison with Similar Compounds
- S-Ethyl ethanethioate
- S-Methyl 2-(5-ethoxytetrahydrofuran-2-yl)ethanethioate
- S-Propyl 2-(5-ethoxytetrahydrofuran-2-yl)ethanethioate
Comparison: S-Ethyl 2-(5-ethoxytetrahydrofuran-2-yl)ethanethioate is unique due to the presence of the ethoxy group on the tetrahydrofuran ring, which can influence its reactivity and interactions. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications .
Properties
Molecular Formula |
C10H18O3S |
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Molecular Weight |
218.32 g/mol |
IUPAC Name |
S-ethyl 2-(5-ethoxyoxolan-2-yl)ethanethioate |
InChI |
InChI=1S/C10H18O3S/c1-3-12-10-6-5-8(13-10)7-9(11)14-4-2/h8,10H,3-7H2,1-2H3 |
InChI Key |
ZVLDJCQWMNKQDI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CCC(O1)CC(=O)SCC |
Origin of Product |
United States |
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